molecular formula C15H20O3 B1325884 Ethyl 6-(3-methylphenyl)-6-oxohexanoate CAS No. 898751-50-3

Ethyl 6-(3-methylphenyl)-6-oxohexanoate

Cat. No. B1325884
CAS RN: 898751-50-3
M. Wt: 248.32 g/mol
InChI Key: DMSULIMIYRAASY-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methylphenyl)-6-oxohexanoate, also known as 3-methyl-2-hexenoic acid ethyl ester, is a naturally occurring compound that is produced by some plants and fungi. It has a wide range of applications in the scientific research field, including its use as a reagent in organic synthesis and as a tool to study the mechanism of action of various biochemical and physiological processes. In addition, it has been used in laboratory experiments to study the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

Enantioselective Reduction and Synthesis

  • Alkyl 6-chloro-3-oxohexanoates, including ethyl variants, are reduced using bakers' yeast, showing how the ester alkoxy substituent influences enantioselectivity. This process is a crucial step in synthesizing biologically relevant compounds like (R)-(+)-α-lipoic acid (Gopalan & Jacobs, 1990).

Synthesis of Statin Precursors

  • Ethyl esters, including ethyl 6-oxohexanoates, play a significant role in synthesizing statin precursors, vital in creating cholesterol-lowering medications (Tararov et al., 2006).

Synthesis of Biotin

  • Ethyl 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoate demonstrates the potential for developing new pathways in synthesizing biotin (vitamin H), highlighting its role in advancing vitamin synthesis (Zav’yalov et al., 2006).

Alkylation Reactions

  • Ethyl 6-oxohexanoate derivatives are used in alkylation reactions, showcasing their potential in synthesizing complex organic compounds and demonstrating their utility in organic synthesis (Kurihara et al., 1981).

Bioreduction Studies

  • Ethyl 3-oxohexanoate, closely related to ethyl 6-oxohexanoates, is effectively reduced to ethyl (R)-3-hydroxyhexanoate using microorganisms, offering insights into biocatalytic processes for producing chiral compounds (Ramos et al., 2011).

Synthesis of Chromafenozide

  • The synthesis of ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, a compound related to ethyl 6-oxohexanoates, is crucial in producing novel pesticides like chromafenozide, demonstrating its role in agricultural chemistry (Shan, 2011).

properties

IUPAC Name

ethyl 6-(3-methylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-18-15(17)10-5-4-9-14(16)13-8-6-7-12(2)11-13/h6-8,11H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSULIMIYRAASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645549
Record name Ethyl 6-(3-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898751-50-3
Record name Ethyl 3-methyl-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(3-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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